N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with intriguing potential across various scientific fields. This compound consists of a benzo[d]thiazole unit and a pyrazole moiety linked to a methoxyphenoxyacetamide fragment, contributing to its unique chemical properties and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Benzo[d]thiazol-2-yl Unit
Starting with ortho-substituted anilines and thiourea under oxidative conditions.
Requires reagents like bromine or hydrogen peroxide as oxidants.
Synthesis of 3-methyl-1H-pyrazol-5-yl Unit
Formation through condensation of hydrazines with α,β-unsaturated carbonyl compounds.
Mild reaction conditions with ethanol as a solvent.
Assembly of the Acetamide Structure
Coupling reactions between 2-methoxyphenol derivatives and haloacetamides.
Utilizes a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Employing scalable methods such as continuous flow synthesis.
Reactor systems ensuring precise temperature control and efficient mixing.
Automated purification processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Typical reagents include potassium permanganate, leading to benzoic acids or nitro derivatives.
Reduction
Catalytic hydrogenation using palladium or nickel catalysts, reducing nitro groups to amines.
Substitution
Nucleophilic substitution with halogens replaced by functional groups like amines or alkoxides.
Common Reagents and Conditions
Oxidation: : Conditions typically involve strong oxidizing agents under acidic or neutral conditions.
Reduction: : Carried out under ambient pressure with hydrogen gas.
Substitution: : Performed in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidized products: Carboxylic acids or aldehydes.
Reduced products: Amines or alcohols.
Substituted products: Aryl ethers or amides.
Scientific Research Applications
Chemistry
Utilized as a synthetic intermediate in complex organic syntheses.
Scaffold for developing novel heterocyclic compounds.
Biology
Investigated for potential antimicrobial and anti-inflammatory properties.
Role in enzyme inhibition studies for drug design.
Medicine
Potential therapeutic agent in oncology for targeting specific cancer cell pathways.
Preclinical studies focusing on its bioavailability and pharmacokinetics.
Industry
Application in designing new materials with specific optical or electronic properties.
Utilized in developing agrochemicals and pesticides.
Mechanism of Action
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide exerts its effects by interacting with molecular targets such as enzymes and receptors. Its benzo[d]thiazole and pyrazole moieties enable binding to active sites, disrupting normal biological pathways. This interaction leads to the inhibition of enzyme activities, modulation of receptor functions, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-ethoxyphenoxy)acetamide: : Similar structure but with an ethoxy group.
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide: : Similar but with different substitution on the phenoxy ring.
Uniqueness
The combination of methoxyphenoxy and acetamide functionalities grants it distinct chemical properties.
Unique binding interactions due to the specific spatial arrangement of substituents.
Broader range of biological activities compared to its analogs.
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Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-11-18(22-19(25)12-27-16-9-5-4-8-15(16)26-2)24(23-13)20-21-14-7-3-6-10-17(14)28-20/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHBPJIWRDFOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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